molecular formula C30H26Cl2N6OOs B14241826 Dichloroosmium;2-pyridin-2-ylpyridine;hydrate CAS No. 222958-27-2

Dichloroosmium;2-pyridin-2-ylpyridine;hydrate

Cat. No.: B14241826
CAS No.: 222958-27-2
M. Wt: 747.7 g/mol
InChI Key: NZRCLATYFMIXFH-UHFFFAOYSA-L
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Description

Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is a coordination compound that features osmium as the central metal atom coordinated with two chloride ions and 2-pyridin-2-ylpyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroosmium;2-pyridin-2-ylpyridine;hydrate typically involves the reaction of osmium tetroxide with 2-pyridin-2-ylpyridine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:

[ \text{OsO}4 + 2 \text{C}{10}\text{H}_8\text{N}_2 + 2 \text{HCl} \rightarrow \text{OsCl}2(\text{C}{10}\text{H}_8\text{N}_2)_2 \cdot \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Dichloroosmium;2-pyridin-2-ylpyridine;hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of osmium.

    Reduction: It can be reduced to lower oxidation states.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Dichloroosmium;2-pyridin-2-ylpyridine;hydrate has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for other osmium-containing compounds.

Mechanism of Action

The mechanism by which dichloroosmium;2-pyridin-2-ylpyridine;hydrate exerts its effects involves coordination with biological molecules such as DNA and proteins. The compound can form stable complexes with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Tris-(2,2’-bipyridine)osmium(II) chloride hydrate
  • Cis-bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate

Uniqueness

Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is unique due to its specific coordination environment and the presence of 2-pyridin-2-ylpyridine ligands

Properties

CAS No.

222958-27-2

Molecular Formula

C30H26Cl2N6OOs

Molecular Weight

747.7 g/mol

IUPAC Name

dichloroosmium;2-pyridin-2-ylpyridine;hydrate

InChI

InChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2

InChI Key

NZRCLATYFMIXFH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl

Origin of Product

United States

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